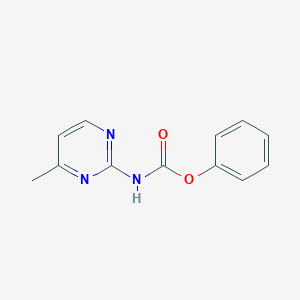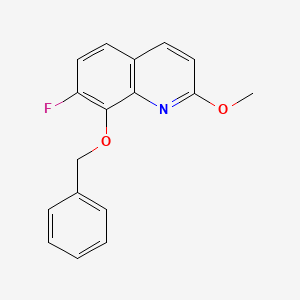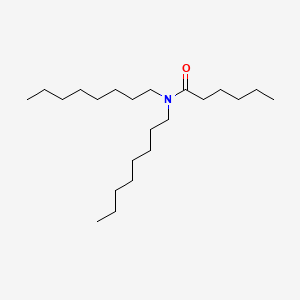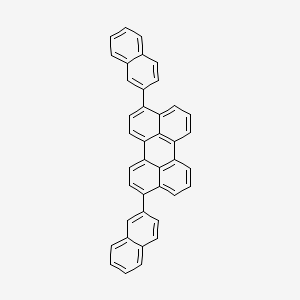
3,10-di-2-naphthalenyl-Perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-di-2-naphthalenyl-Perylene is a complex organic compound with the molecular formula C40H24. It belongs to the family of perylene derivatives, which are known for their intense visible light absorption, high stability, and electron-accepting ability . These properties make this compound a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 3,10-di-2-naphthalenyl-Perylene typically involves the reaction of naphthalenetetracarboxylic dianhydride with appropriate amines at high temperatures . This reaction forms symmetrically N,N’-substituted perylene derivatives. The industrial production methods often involve the use of chromic acid and chlorine as oxidants to prepare the precursor naphthalenetetracarboxylic dianhydride .
Analyse Chemischer Reaktionen
3,10-di-2-naphthalenyl-Perylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, chlorine, and primary amines . The major products formed from these reactions are typically perylene diimide derivatives, which are known for their excellent chemical, photo, thermal, and weather stability .
Wissenschaftliche Forschungsanwendungen
3,10-di-2-naphthalenyl-Perylene has a wide range of scientific research applications. In chemistry, it is used as a dye and pigment due to its intense visible light absorption and high stability . In biology, it is used in the development of fluorescent tags for imaging and diagnostic purposes . In medicine, it is being explored for its potential use in photodynamic therapy for cancer treatment . In industry, it is used in the production of high-grade industrial paints and coatings .
Wirkmechanismus
The mechanism of action of 3,10-di-2-naphthalenyl-Perylene involves its ability to absorb visible light and transfer electrons. This property makes it an effective photosensitizer in photodynamic therapy, where it generates reactive oxygen species that can kill cancer cells . The molecular targets and pathways involved in this process include the generation of singlet oxygen and other reactive oxygen species that induce cell death .
Vergleich Mit ähnlichen Verbindungen
3,10-di-2-naphthalenyl-Perylene is unique compared to other similar compounds due to its high stability and intense visible light absorption. Similar compounds include perylene diimide derivatives, such as 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid and its derivatives . These compounds also exhibit high stability and are used in similar applications, but this compound stands out due to its specific molecular structure and properties .
Eigenschaften
Molekularformel |
C40H24 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
3,10-dinaphthalen-2-ylperylene |
InChI |
InChI=1S/C40H24/c1-3-9-27-23-29(17-15-25(27)7-1)31-19-21-37-38-22-20-32(30-18-16-26-8-2-4-10-28(26)24-30)34-12-6-14-36(40(34)38)35-13-5-11-33(31)39(35)37/h1-24H |
InChI-Schlüssel |
VRSVVHUWDXKOIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C4C5=CC=C(C6=CC=CC(=C65)C7=C4C3=CC=C7)C8=CC9=CC=CC=C9C=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


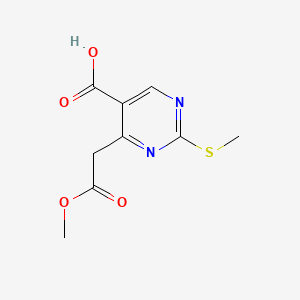
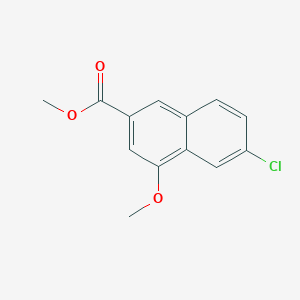
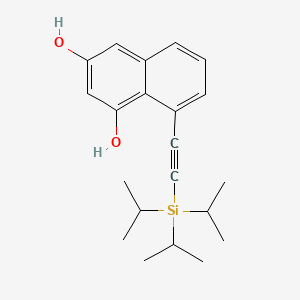

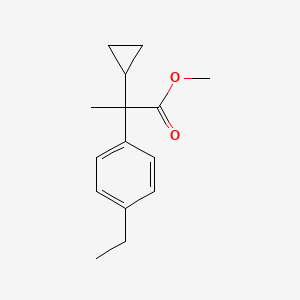
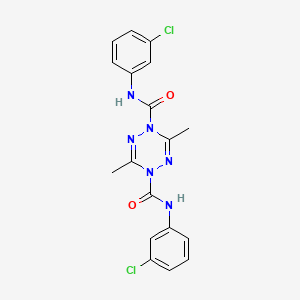
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

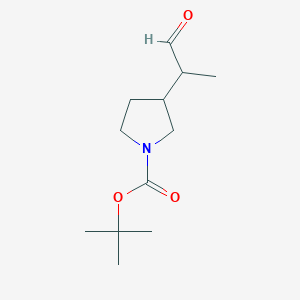

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
